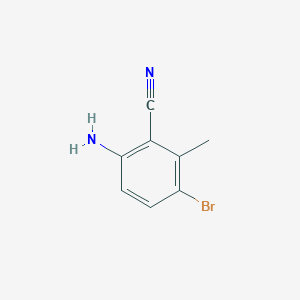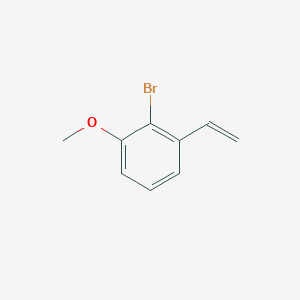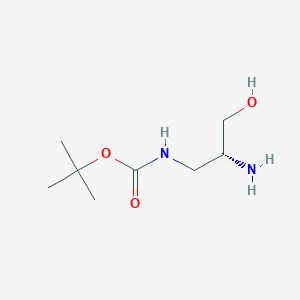
6-Amino-3-bromo-2-methylbenzonitrile
Overview
Description
6-Amino-3-bromo-2-methylbenzonitrile is an organic compound with the molecular formula C8H7BrN2. It is characterized by the presence of an amino group (-NH2), a bromo group (-Br), and a cyano group (-CN) attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Halogenation and Amination: One common synthetic route involves the halogenation of 2-methylbenzonitrile followed by amination. The reaction typically requires a halogenating agent such as bromine (Br2) and an aminating agent like ammonia (NH3).
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with copper(I) bromide (CuBr) to introduce the bromo group.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation and amination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to form an amine group (-NH2) using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions (OH-) or alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic conditions.
Reduction: LiAlH4, ether solvent.
Substitution: NaOH, aqueous conditions.
Major Products Formed:
Nitro derivatives from oxidation reactions.
Amine derivatives from reduction reactions.
Various substituted benzene derivatives from nucleophilic substitution reactions.
Scientific Research Applications
6-Amino-3-bromo-2-methylbenzonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Amino-3-bromo-2-methylbenzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
3-Amino-6-bromo-2-methylbenzonitrile: Similar structure but different position of amino and bromo groups.
4-Bromo-2-methylbenzonitrile: Similar molecular weight but different positions of bromo and cyano groups.
2-Bromo-4-methylbenzonitrile: Similar molecular weight but different positions of bromo and cyano groups.
Uniqueness: 6-Amino-3-bromo-2-methylbenzonitrile is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both amino and bromo groups on the benzene ring makes it particularly versatile in organic synthesis and industrial applications.
Properties
IUPAC Name |
6-amino-3-bromo-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6(4-10)8(11)3-2-7(5)9/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJSIWUQYGVKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-4-[(e)-1,3,3,3-tetrafluoroprop-1-enoxy]benzene](/img/structure/B8017534.png)










